4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)thiazole-5-carboxamide

Description

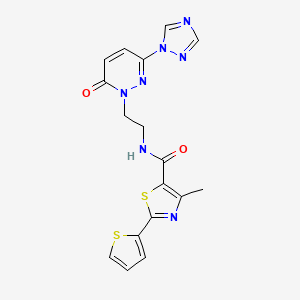

4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene ring at position 2 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a pyridazinone-triazole-ethyl moiety. This structure combines key pharmacophoric elements:

- Thiazole ring: A common scaffold in medicinal chemistry, associated with antimicrobial, anti-inflammatory, and kinase inhibitory activities .

- Thiophene substituent: Enhances lipophilicity and π-π stacking interactions, improving target binding .

The compound’s synthesis likely involves coupling ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate with a pyridazinone-triazole-ethylamine intermediate under standard amide-forming conditions (e.g., HATU or EDCI coupling) .

Properties

IUPAC Name |

4-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2S2/c1-11-15(28-17(21-11)12-3-2-8-27-12)16(26)19-6-7-23-14(25)5-4-13(22-23)24-10-18-9-20-24/h2-5,8-10H,6-7H2,1H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBDERJFUWOSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a synthetic derivative that incorporates several pharmacologically active moieties, including triazole, pyridazine, and thiazole rings. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The structure of the compound can be broken down into its key components:

- Thiazole ring : Known for its diverse biological activities.

- Triazole moiety : Associated with significant pharmacological properties.

- Pyridazine component : Contributes to the compound's overall biological profile.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit notable antimicrobial properties. For instance:

- Triazoles have been widely studied for their antifungal activity, particularly against pathogens such as Candida and Aspergillus species. The presence of the triazole group in our compound suggests a similar potential .

- A study highlighted that derivatives of pyridazine demonstrated antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, suggesting that our compound may also exhibit such properties .

Anticancer Activity

The anticancer potential of this compound is supported by findings related to its structural components:

- Triazoles have been reported to inhibit specific kinases involved in cancer progression. For example, a related triazolopyridazine derivative showed strong inhibition against the MET kinase with an IC50 value of 4.2 nmol/L .

- The incorporation of thiophene and thiazole rings has been associated with enhanced anticancer activity due to their ability to interact with DNA and inhibit tumor cell proliferation .

Anti-inflammatory Effects

Compounds featuring thiazole and pyridazine structures have been linked to anti-inflammatory activities:

- Studies have shown that pyridazinone derivatives can reduce inflammation markers in vitro and in vivo models . This suggests that our compound may also possess similar anti-inflammatory properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Aryl Substitutions : The thiophene group in the target compound may improve membrane permeability compared to bromophenyl (9c) or chlorophenyl (Dasatinib) .

Pharmacological Performance

Anticancer Activity

- The compound’s thiazole-thiophene core aligns with derivatives showing HepG-2 cytotoxicity (e.g., compound 7b, IC₅₀ = 1.61 µg/mL) .

- Mechanistic Insight: Thiazole carboxamides often inhibit kinases or DNA topoisomerases. The pyridazinone-triazole group may enhance DNA intercalation or ATP-binding pocket interactions .

Metabolic Stability

- Triazole-containing compounds (e.g., 9a–e in ) exhibit improved metabolic stability over non-heterocyclic analogues due to resistance to oxidative degradation .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)thiazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling, with critical steps including:

- Thiazole core formation : Cyclization of thioamide precursors with α-haloketones under reflux in ethanol or DMF.

- Triazole-pyrrolidinone coupling : Nucleophilic substitution or Huisgen cycloaddition for introducing the 1,2,4-triazole moiety.

- Final carboxamide linkage : Amide bond formation using EDCI/HOBt or DCC as coupling agents in anhydrous DCM.

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF or ethanol | 70–85 | |

| Catalyst | K₂CO₃ or NaH | 75–82 | |

| Temperature | 80–100°C (reflux) | 68–76 | |

| Reaction Time | 6–12 hours | 72–80 |

Q. Reference Workflow :

- Start with 2-(thiophen-2-yl)thiazole-5-carboxylic acid activation.

- Couple with ethylenediamine derivatives via carbodiimide-mediated chemistry .

- Introduce the triazole-pyridazinyl group using Cu(I)-catalyzed azide-alkyne cycloaddition .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–750 cm⁻¹) stretches .

- NMR Analysis :

- ¹H NMR : Thiophene protons (δ 7.2–7.5 ppm), triazole CH (δ 8.1–8.3 ppm), and methyl groups (δ 2.5–2.7 ppm).

- ¹³C NMR : Thiazole C-5 (δ 165–170 ppm), pyridazinone C=O (δ 170–175 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ matching theoretical mass (±1 Da).

- Elemental Analysis : Ensure C, H, N, S percentages align with calculated values (error <0.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer : Focus on varying substituents at the thiophene, triazole, and pyridazinyl positions:

- Thiophene Modifications : Replace with furan or phenyl groups to assess π-π stacking interactions.

- Triazole Substitutions : Test 1,2,3-triazole vs. 1,2,4-triazole for binding affinity differences.

- Pyridazinone Alterations : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electronic effects.

Q. Example SAR Table :

| Derivative | Substituent (R) | IC₅₀ (μM) | Activity Trend | Reference |

|---|---|---|---|---|

| Parent Compound | –H | 12.3 | Baseline | |

| 4-Fluorophenyl | –F | 8.7 | ↑ Inhibition | |

| 4-Methoxyphenyl | –OCH₃ | 18.9 | ↓ Solubility | |

| 3-Nitrothiophene | –NO₂ | 5.2 | ↑ Potency |

Q. Experimental Design :

- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with controlled pH and temperature.

- Compare logP and polar surface area (PSA) to correlate physicochemical properties with activity .

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains).

- Key Parameters :

- Grid box centered on catalytic residues (20 ų).

- Lamarckian genetic algorithm for conformational sampling.

- Validation : Compare docking poses with crystallographic data (RMSD <2.0 Å) .

Case Study :

Docking of analogous thiazole-triazole derivatives into COX-2 (PDB: 3LN1) revealed hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

Q. How should researchers address contradictions in biological assay data for this compound?

Methodological Answer : Common discrepancies arise from assay conditions or impurity interference. Mitigation strategies include:

- Reproducibility Checks :

- Repeat assays ≥3 times with fresh stock solutions.

- Use HPLC-purified compound (purity >95%) .

- Control Experiments :

- Include reference inhibitors (e.g., staurosporine for kinase assays).

- Test metabolite stability in assay buffers (e.g., pH 7.4 PBS).

Example Resolution :

Inconsistent IC₅₀ values in kinase assays were traced to DMSO concentration variations (>1% DMSO inhibits activity). Standardizing to 0.1% DMSO resolved discrepancies .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

Methodological Answer :

- Process Optimization :

- Replace batch reactions with flow chemistry for exothermic steps.

- Use scalable coupling agents (e.g., T3P instead of EDCI).

- Quality Control :

- In-line FTIR to monitor reaction progression.

- Crystallization optimization (e.g., antisolvent addition) to enhance purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.